(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 297765-46-9
VCID: VC4511837
InChI: InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1
SMILES: CC1=CC=C(C=C1)C(CN=[N+]=[N-])O
Molecular Formula: C9H11N3O
Molecular Weight: 177.207

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol

CAS No.: 297765-46-9

Cat. No.: VC4511837

Molecular Formula: C9H11N3O

Molecular Weight: 177.207

* For research use only. Not for human or veterinary use.

(1S)-2-azido-1-(4-methylphenyl)ethan-1-ol - 297765-46-9

Specification

CAS No. 297765-46-9
Molecular Formula C9H11N3O
Molecular Weight 177.207
IUPAC Name (1S)-2-azido-1-(4-methylphenyl)ethanol
Standard InChI InChI=1S/C9H11N3O/c1-7-2-4-8(5-3-7)9(13)6-11-12-10/h2-5,9,13H,6H2,1H3/t9-/m1/s1
Standard InChI Key RNZBTHFXINDRDG-SECBINFHSA-N
SMILES CC1=CC=C(C=C1)C(CN=[N+]=[N-])O

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound has the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol . The (1S) configuration denotes the stereochemistry at the chiral center (C1), which is critical for its reactivity and biological activity. The azide group at C2 and the hydroxyl group at C1 create a versatile scaffold for further functionalization.

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC₉H₁₁N₃O
Molecular Weight177.20 g/mol
CAS Number169436-90-2
Boiling PointNot reported-
Melting PointNot reported-
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Stereoselective Production

Enzymatic Reduction Route

The synthesis of (1S)-2-azido-1-(4-methylphenyl)ethan-1-ol proceeds via a two-step process:

  • Azidation of 1-(4-methylphenyl)ethanone:

    • 4-Methylacetophenone is brominated to form 2-bromo-1-(4-methylphenyl)ethanone, which undergoes nucleophilic substitution with sodium azide (NaN₃) in acetonitrile .

    • Reaction conditions: 20 h at 30°C, pH 7, using magnesium sulfate and isopropyl alcohol as co-solvents .

  • Enantioselective Reduction:

    • The intermediate ketone (2-azido-1-(4-methylphenyl)ethanone) is reduced to the alcohol using alcohol dehydrogenase KRED-NADH-110, yielding >99% enantiomeric excess (ee) .

Table 2: Optimized Synthesis Conditions

ParameterValue
CatalystKRED-NADH-110
Temperature30°C
pH7.0
Reaction Time20 hours
Solvent SystemAqueous phosphate buffer/isopropyl alcohol
Yield>99% ee

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 7.25–7.15 (m, 4H, aromatic protons) .

    • δ 4.51 (q, 1H, CH-OH, J = 6.5 Hz) .

    • δ 3.85 (dd, 1H, CH₂-N₃, J = 12.0, 5.5 Hz) .

  • ¹³C NMR:

    • δ 143.2 (C-Ar), 129.3–126.8 (aromatic carbons), 72.4 (C-OH), 54.1 (CH₂-N₃) .

Infrared (IR) Spectroscopy

  • Strong absorption at 2100 cm⁻¹ (azide stretch) .

  • Broad band at 3300–3500 cm⁻¹ (O-H stretch) .

X-ray Crystallography

Although no direct data exists for the alcohol, related azido ketones crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 7.696 Å, b = 9.025 Å, c = 14.248 Å, and β = 118.7° . Hydrogen-bonding interactions (C–H···O) stabilize the lattice.

Applications in Organic Chemistry

Click Chemistry

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, which are valuable in drug discovery . For example:
(1S)-2-Azido-1-(4-methylphenyl)ethan-1-ol+AlkyneCu(I)Triazole Derivative\text{(1S)-2-Azido-1-(4-methylphenyl)ethan-1-ol} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazole Derivative}

Pharmaceutical Intermediates

The compound serves as a precursor to β-amino alcohols, which are key motifs in antidepressants and antivirals . Enzymatic reduction ensures high stereochemical purity, critical for bioactive molecules.

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